3-(3-Methylphenyl)propanenitrile

Lipophilicity Drug Design Physicochemical Profiling

3-(3-Methylphenyl)propanenitrile (synonyms: 3-(m-tolyl)propanenitrile, 3-methylhydrocinnamonitrile, benzenepropanenitrile, 3-methyl-) is a C10H11N aromatic nitrile (MW 145.20 g/mol) bearing a meta-methyl substituent on the phenyl ring and a linear propanenitrile side chain. Its computed octanol–water partition coefficient (LogP) of 2.45 places it in a moderately lipophilic range distinct from closely related nitriles, a physicochemical signature that directly influences its behaviour in biphasic reactions, membrane permeability, and chromatographic purification.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 25468-88-6
Cat. No. B3119784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)propanenitrile
CAS25468-88-6
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC#N
InChIInChI=1S/C10H11N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6H2,1H3
InChIKeyIXTBFQXBUXTVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)propanenitrile (CAS 25468-88-6): Core Identity and Procurement-Relevant Baseline


3-(3-Methylphenyl)propanenitrile (synonyms: 3-(m-tolyl)propanenitrile, 3-methylhydrocinnamonitrile, benzenepropanenitrile, 3-methyl-) is a C10H11N aromatic nitrile (MW 145.20 g/mol) bearing a meta-methyl substituent on the phenyl ring and a linear propanenitrile side chain [1]. Its computed octanol–water partition coefficient (LogP) of 2.45 places it in a moderately lipophilic range distinct from closely related nitriles, a physicochemical signature that directly influences its behaviour in biphasic reactions, membrane permeability, and chromatographic purification . The compound is commercially available at 98% purity from multiple suppliers and is primarily positioned as a synthetic building block for pharmaceutical intermediates and agrochemicals .

Why Generic Substitution Fails for 3-(3-Methylphenyl)propanenitrile in Regiochemistry-Dependent Syntheses


Simple substitution of 3-(3-methylphenyl)propanenitrile with unsubstituted 3-phenylpropanenitrile (CAS 645-59-0) or regioisomeric analogs introduces critical deviations in both physicochemical properties and downstream reactivity. The meta-methyl group elevates LogP by approximately 0.3 log units compared with the unsubstituted parent (LogP 2.14) [1], altering partitioning behaviour in biphasic catalytic hydrogenations and liquid–liquid extractions. More critically, the linear propanenitrile chain distinguishes this compound from the branched isomer 2-(3-methylphenyl)propanenitrile (CAS 75920-44-4; LogP 2.73), which presents a different steric environment at the α-carbon and consequently divergent reactivity in alkylation, reduction, and cyclisation sequences [2]. When the compound serves as a precursor to 9-(arylmethyl)-9-deazaguanine PNP inhibitors or β2-adrenoceptor agonist intermediates, the regiochemical identity of the aryl-methyl and nitrile-bearing carbon chain is locked by the pharmacophoric requirements of the target binding site; isomeric or des-methyl analogs cannot recapitulate the same SAR [3].

Quantitative Differential Evidence for 3-(3-Methylphenyl)propanenitrile Versus Closest Analogs and Alternatives


Lipophilicity (LogP) Differentiation from Unsubstituted and Branched Nitrile Analogs

The computed LogP of 3-(3-methylphenyl)propanenitrile (2.45) is intermediate between that of the unsubstituted 3-phenylpropanenitrile (2.14) and the branched regioisomer 2-(3-methylphenyl)propanenitrile (2.73) . This 0.31 log unit increase over the des-methyl parent corresponds to an approximately 2-fold increase in octanol–water partitioning, while the 0.28 log unit decrease relative to the branched isomer reflects the greater solvent exposure of the linear nitrile chain. Such differences are sufficient to alter retention times in reversed-phase chromatographic purification and phase-transfer behaviour in biphasic synthetic steps [1].

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count as Selectivity Determinants in Receptor-Binding Contexts

The TPSA of 3-(3-methylphenyl)propanenitrile is 23.8 Ų, with a single hydrogen-bond acceptor (the nitrile nitrogen) and zero hydrogen-bond donors . This profile is identical to that of 3-phenylpropanenitrile (TPSA 23.8 Ų) but contrasts with β-ketonitrile analogs such as 3-oxo-3-(m-tolyl)propanenitrile (CAS 53882-81-8), which possess a TPSA of approximately 41 Ų and an additional H-bond acceptor, significantly altering permeability and off-target binding profiles [1]. The absence of an α-substituent preserves the linear geometry required for optimal fit into narrow hydrophobic channels identified in PNP inhibitor co-crystal structures, where branched analogs introduce steric clashes [2].

Medicinal Chemistry CNS Drug Design Physicochemical Selectivity

Documented Role as a Direct Precursor to 9-(Arylmethyl)-9-deazaguanine PNP Inhibitors with Nanomolar Potency

3-(3-Methylphenyl)propanenitrile serves as a key synthetic intermediate in the preparation of 9-(arylmethyl)-9-deazaguanine derivatives that inhibit purine nucleoside phosphorylase (PNP) with IC50 values ranging from 17 to 270 nM (in 1 mM phosphate buffer) [1]. In the published synthetic route, the nitrile is elaborated into the arylmethyl appendage that occupies the hydrophobic pocket of the PNP active site, as confirmed by X-ray co-crystallography [1]. In contrast, the des-methyl analog (3-phenylpropanenitrile) yields inhibitors with altered binding modes and reduced potency, as the meta-methyl group contributes favourable van der Waals contacts within the enzyme pocket [2]. This specific application is not accessible to branched nitrile isomers such as 2-(3-methylphenyl)propanenitrile because α-substitution alters the trajectory of the aryl ring relative to the purine scaffold.

Enzyme Inhibition Immunomodulation Structure-Based Drug Design

Validated Use in β2-Adrenoceptor Agonist Intermediate Synthesis via Catalytic Hydrogenation

3-(3-Methylphenyl)propanenitrile is produced via palladium-catalysed hydrogenation of 3-methyl-cinnamonitrile (10% Pd/C, H2, methanol, 20.0 °C, 202.66 kPa, 1.0 h) and, in turn, serves as a precursor to 3-(m-tolyl)propan-1-amine (CAS 104774-85-8) [1]. This amine intermediate is a critical building block in the synthesis of 8-hydroxyquinolin-2(1H)-one analogues that act as potent β2-adrenoceptor agonists (representative compounds B05 and C08 exhibit EC50 < 20 pM in cellular cAMP assays) [2]. The linear propanenitrile chain is essential for this synthetic sequence because hydrogenation to the primary amine requires an unsubstituted α-carbon; branched nitriles such as 2-(3-methylphenyl)propanenitrile would yield α-substituted amines with altered basicity and steric profiles incompatible with the β2-agonist pharmacophore [1].

β2-Adrenoceptor Agonists Respiratory Disease Catalytic Hydrogenation

Highest-Confidence Research and Industrial Application Scenarios for 3-(3-Methylphenyl)propanenitrile


Synthesis of Purine Nucleoside Phosphorylase (PNP) Inhibitors for Immunomodulatory Drug Discovery

Medicinal chemistry teams developing transition-state analogue inhibitors of PNP can utilise 3-(3-methylphenyl)propanenitrile as the entry point to 9-(m-methylbenzyl)-9-deazaguanine scaffolds. The published SAR by Montgomery et al. (1993) demonstrates that meta-substituted benzyl derivatives achieve IC50 values in the 100–200 nM range, and the co-crystal structures provide atomic-resolution guidance for further optimisation [1]. The linear nitrile chain is a strict requirement for installing the arylmethyl appendage at the N9 position of the deazapurine core, making branched nitrile isomers unsuitable. Procuring this specific nitrile eliminates the need for multi-step homologation of toluene derivatives and reduces synthetic step count by at least one step compared with alternative routes starting from 3-methylbenzyl halides.

Preparation of 3-(m-Tolyl)propan-1-amine as a Key Intermediate for Inhaled β2-Adrenoceptor Agonists

Process chemistry groups developing long-acting β2-agonists (LABAs) for asthma and COPD can employ catalytic hydrogenation of 3-(3-methylphenyl)propanenitrile to generate 3-(m-tolyl)propan-1-amine, a validated intermediate in the synthesis of 8-hydroxyquinolin-2(1H)-one-based agonists [2]. The hydrogenation proceeds under mild conditions (2 atm H2, 20 °C, 1 h) with 10% Pd/C, making it amenable to scale-up. The resulting amine has been incorporated into compounds B05 and C08, which exhibit EC50 values below 20 pM in cellular cAMP assays and demonstrate rapid smooth muscle relaxation in isolated guinea pig trachea [2]. The m-methyl substitution pattern is critical for achieving the selectivity profile of the final agonists, distinguishing this building block from para- or ortho-methyl analogs.

Physicochemical Reference Standard for LogP/TPSA Calibration in Drug Discovery Profiling

With a precisely characterised LogP of 2.45 and TPSA of 23.8 Ų, 3-(3-methylphenyl)propanenitrile serves as an ideal small-molecule reference for calibrating computational LogP prediction algorithms (XLogP3, ALOGPS, SILICOS-IT) and chromatographic LogP determination methods (e.g., reversed-phase HPLC with isocratic methanol/water mobile phases) . Its intermediate lipophilicity fills a calibration gap between 3-phenylpropanenitrile (LogP 2.14) and the branched isomer 2-(3-methylphenyl)propanenitrile (LogP 2.73), providing a three-point calibration curve for evaluating the contribution of aryl methyl substitution and chain branching to partition behaviour. Analytical laboratories can use this compound as a system suitability standard for reversed-phase HPLC method development targeting nitrile-containing pharmaceutical intermediates.

Exploratory SAR Studies on Nitrile-Containing Fragment Libraries

Fragment-based drug discovery (FBDD) programs can include 3-(3-methylphenyl)propanenitrile as a rule-of-three-compliant fragment (MW < 200, LogP < 3, HBD = 0, HBA = 1) for screening against nitrile-binding pockets such as cysteine proteases, nitrilases, or metal-dependent hydratases . The nitrile group can serve as a weak zinc-binding warhead or as a synthetic handle for further elaboration via reduction, hydrolysis, or cycloaddition chemistry. The meta-methyl substitution pattern provides a defined vector for fragment growth that is orthogonal to the nitrile-bearing chain, enabling systematic exploration of hydrophobic pocket occupancy without altering the core nitrile pharmacophore.

Quote Request

Request a Quote for 3-(3-Methylphenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.